N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the oxadiazole ring.
Preparation Methods
The synthesis of N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with methyl isocyanate to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Exhibits similar energetic properties but with different substituents.
1,2,4-oxadiazole-3,5-diyl derivatives: Used in the synthesis of energetic materials with enhanced stability.
This compound stands out due to its unique cyclopentyl and methyl substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11) |
InChI Key |
PPBWPBUNAKCZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NC2CCCC2 |
Origin of Product |
United States |
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